[Isopropyl-(4-nitro-benzyl)-amino]-acetic acid
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Overview
Description
[Isopropyl-(4-nitro-benzyl)-amino]-acetic acid is an organic compound characterized by the presence of an isopropyl group, a 4-nitro-benzyl group, and an amino-acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Isopropyl-(4-nitro-benzyl)-amino]-acetic acid typically involves the following steps:
Nitration of Benzyl Chloride: Benzyl chloride is nitrated using a mixture of concentrated sulfuric acid and nitric acid to produce 4-nitro-benzyl chloride.
Alkylation: The 4-nitro-benzyl chloride is then reacted with isopropylamine in the presence of a base such as sodium hydroxide to form [Isopropyl-(4-nitro-benzyl)-amino].
Carboxylation: The resulting [Isopropyl-(4-nitro-benzyl)-amino] is then carboxylated using chloroacetic acid under basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Continuous Flow Nitration: Using continuous flow reactors for the nitration step to ensure safety and efficiency.
Automated Alkylation: Employing automated systems for the alkylation step to maintain consistency and yield.
Batch Carboxylation: Conducting the carboxylation step in large batch reactors with precise control over reaction conditions.
Chemical Reactions Analysis
Types of Reactions
[Isopropyl-(4-nitro-benzyl)-amino]-acetic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.
Oxidation: The isopropyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols, in the presence of a base.
Oxidation: Potassium permanganate, acidic or basic conditions.
Major Products Formed
Reduction: [Isopropyl-(4-amino-benzyl)-amino]-acetic acid.
Substitution: Various substituted benzyl derivatives.
Oxidation: [Carboxyl-(4-nitro-benzyl)-amino]-acetic acid.
Scientific Research Applications
[Isopropyl-(4-nitro-benzyl)-amino]-acetic acid has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Biological Studies: Studied for its effects on biological systems, including its potential as an enzyme inhibitor.
Industrial Applications: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [Isopropyl-(4-nitro-benzyl)-amino]-acetic acid involves its interaction with specific molecular targets:
Enzyme Inhibition: It may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.
Signal Transduction Pathways: It can modulate signal transduction pathways by interacting with key proteins involved in cellular signaling.
Comparison with Similar Compounds
Similar Compounds
[Isopropyl-(4-amino-benzyl)-amino]-acetic acid: Similar structure but with an amino group instead of a nitro group.
[Isopropyl-(4-methyl-benzyl)-amino]-acetic acid: Similar structure but with a methyl group instead of a nitro group.
[Isopropyl-(4-chloro-benzyl)-amino]-acetic acid: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
[Isopropyl-(4-nitro-benzyl)-amino]-acetic acid is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. The nitro group can undergo various transformations, making this compound versatile for synthetic applications.
Properties
IUPAC Name |
2-[(4-nitrophenyl)methyl-propan-2-ylamino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c1-9(2)13(8-12(15)16)7-10-3-5-11(6-4-10)14(17)18/h3-6,9H,7-8H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTVUQBCGWDUVTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CC=C(C=C1)[N+](=O)[O-])CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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